1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound's official IUPAC name is 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, which precisely describes its molecular architecture. This nomenclature indicates the presence of a chloroacetyl substituent attached to one nitrogen atom of the piperazine ring, while the other nitrogen bears a 4-fluorophenyl group.
The compound is registered under Chemical Abstracts Service number 1073059-28-5, providing a unique identifier for database searches and regulatory documentation. The molecular formula C12H14ClFN2O reflects the elemental composition, with a corresponding molecular weight of 256.70 grams per mole for the free base form. When isolated as the hydrochloride salt, the molecular formula becomes C12H15Cl2FN2O with a molecular weight of 293.16 grams per mole.
The compound's structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl, while the International Chemical Identifier string is InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2. The corresponding InChI Key KOSFWARHNRKNOW-UHFFFAOYSA-N provides a hashed version for rapid database searching.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
| Chemical Abstracts Service Number | 1073059-28-5 |
| Molecular Formula (Free Base) | C12H14ClFN2O |
| Molecular Weight (Free Base) | 256.70 g/mol |
| Molecular Formula (Hydrochloride Salt) | C12H15Cl2FN2O |
| Molecular Weight (Hydrochloride Salt) | 293.16 g/mol |
Properties
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFWARHNRKNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365377 | |
| Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330601-48-4 | |
| Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed N-Arylation
A common and efficient method to prepare 4-(4-fluorophenyl)piperazine involves palladium-catalyzed cross-coupling between piperazine derivatives and aryl halides bearing the fluorophenyl group.
-
- 1-Bromo-4-fluorobenzene or similar aryl halide
- Piperazine or protected piperazine (e.g., Boc-protected)
- Palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0)
- Ligands like rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Base such as sodium tert-butoxide
- Solvent: Toluene
- Temperature: ~60°C
- Inert atmosphere (argon or nitrogen)
Procedure :
The aryl halide and piperazine derivative are combined with the palladium catalyst, ligand, and base in toluene under inert atmosphere and heated overnight. The reaction mixture is then worked up by filtration and solvent evaporation to yield the N-arylated piperazine intermediate with yields reported up to 95%.
Alternative N-Arylation Methods
Other methods include nucleophilic aromatic substitution (SNAr) on activated aryl halides or using organic bases such as triethylamine or N,N-diisopropylethylamine in aprotic solvents (DMSO, DMF, NMP) at elevated temperatures (100–130°C) to facilitate the arylation step.
Chloroacetylation of 4-(4-fluorophenyl)piperazine
Once the 4-(4-fluorophenyl)piperazine intermediate is obtained, the next step is selective acylation with chloroacetyl chloride to introduce the chloroacetyl group on the free nitrogen of the piperazine ring.
-
- Chloroacetyl chloride
- Base such as triethylamine or an organic base to neutralize HCl formed
- Solvent: Dichloromethane or other inert solvents
- Temperature: 0°C to room temperature
Procedure :
The 4-(4-fluorophenyl)piperazine is dissolved in an inert solvent and cooled. Chloroacetyl chloride is added dropwise with stirring in the presence of base to capture the released HCl. The reaction is monitored by TLC or HPLC until completion. The product is then purified by extraction and recrystallization or chromatography to yield this compound hydrochloride with typical purity around 95%.
Purification and Characterization
- Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques.
- The hydrochloride salt form is often isolated to improve stability and handling.
- Characterization includes NMR, LC-MS, and melting point determination to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Arylation | 1-Bromo-4-fluorobenzene, piperazine, Pd catalyst, rac-BINAP, NaOtBu, toluene, 60°C, inert atmosphere | Up to 95 | High selectivity, mild conditions |
| 2 | Chloroacetylation | Chloroacetyl chloride, triethylamine, DCM, 0°C to RT | ~90 | Controlled addition, base neutralizes HCl |
| 3 | Purification | Recrystallization or chromatography | - | Yields high purity hydrochloride salt |
Research Findings and Notes
- The palladium-catalyzed N-arylation is preferred for its high efficiency and scalability.
- Use of aprotic solvents and organic bases enhances reaction rates and yields.
- The chloroacetyl group increases electrophilicity, facilitating further functionalization if needed.
- The fluorophenyl substitution improves lipophilicity and potential biological activity.
- The hydrochloride salt form is favored for stability and ease of handling in research applications.
Chemical Reactions Analysis
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs. Chlorophenyl : Fluorine substitution (e.g., in flunarizine) enhances metabolic stability and receptor selectivity compared to chlorine analogues (e.g., SC211) .
- Chloroacetyl Group: Unique to the target compound, this group may confer covalent binding to enzymes like acetylcholinesterase (AChE), contrasting with non-covalent interactions of sulfonyl or benzoyl derivatives .
- Synthesis Efficiency : Flunarizine achieves higher yields (89%) using Fe catalysts, while GBR-12909 derivatives require multi-step protocols with moderate yields (40%) .
Anticancer Activity
Antimicrobial Activity
- A pleuromutilin derivative (compound 55) containing a 4-fluorophenyl-piperazine group demonstrates anti-MRSA activity, highlighting the role of fluorophenyl substituents in antimicrobial design .
Biological Activity
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 256.71 g/mol. Its structure features a chloroacetyl group and a 4-fluorophenyl group attached to a piperazine ring, which is known for its diverse biological activities. The chloroacetyl moiety is particularly reactive, capable of undergoing nucleophilic substitution reactions, leading to various derivatives that may exhibit enhanced biological properties.
Antitumor Activity
Research indicates that derivatives of piperazine structures, including this compound, show significant antitumor activity . For instance, compounds derived from similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A study reported that certain derivatives exhibited IC50 values as low as 2.32 µg/mL against these cell lines, indicating potent antitumor effects .
The presence of the fluorophenyl group in this compound may enhance its biological activity by improving lipophilicity, which facilitates better membrane permeability. This property is crucial for effective interaction with cellular targets involved in tumor progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds related to piperazine. Variations in substituents on the piperazine ring can significantly influence their antitumor potency. For example:
| Compound Name | Structural Features | IC50 (µg/mL) | Unique Properties |
|---|---|---|---|
| This compound | Chloroacetyl and 4-fluorophenyl groups | TBD | Potential antitumor activity |
| 1-Bis(4-fluorophenyl)methyl piperazine | Two fluorophenyl groups | TBD | Used in calcium channel blockers |
| 1-(2-Fluorophenyl)piperazine | Contains a 2-fluorophenyl group | TBD | Different biological activity profiles |
| 1-(Fluorobenzoyl)-piperazine | Contains a fluorobenzoyl moiety | TBD | Potential use in anti-inflammatory drugs |
This table illustrates how modifications can lead to varying degrees of biological efficacy, emphasizing the importance of structural optimization in drug design .
Cytotoxicity Studies
In a comparative study on various piperazine derivatives, it was found that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells. For instance, substituting a methyl group with an ethoxy group led to a notable increase in potency (IC50 reduced from 51.56 µg/mL to 18.39 µg/mL). This highlights how specific structural changes can dramatically affect biological outcomes .
Neuroprotective Effects
Emerging research suggests that some derivatives of this compound may also possess neuroprotective properties. Although direct studies on this compound are sparse, related piperazine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic: What are the standard synthetic routes for 1-(chloroacetyl)-4-(4-fluorophenyl)piperazine?
Answer:
The synthesis typically involves three steps:
Piperazine ring formation : Cyclization of diamines under basic conditions.
Chloroacetyl group introduction : Reaction of the piperazine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
4-Fluorophenyl substitution : Coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Key solvents include dichloromethane (DCM) or ethanol, with yields ranging from 50–75% depending on reaction optimization .
Advanced: How can reaction conditions be optimized to improve the yield of the chloroacetylation step?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition to minimize side reactions.
- Base selection : Using hindered bases (e.g., N,N-diisopropylethylamine) to reduce hydrolysis of the chloroacetyl group .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of chloroacetyl chloride.
Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95% .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.00–7.32 ppm, chloroacetyl carbonyl at ~170 ppm) .
- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 267.1).
- Elemental analysis : To verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: How do steric and electronic effects influence the reactivity of the chloroacetyl group?
Answer:
The chloroacetyl group’s electrophilicity is enhanced by:
- Electron-withdrawing Cl : Activates the carbonyl toward nucleophilic attack (e.g., amines, thiols).
- Steric hindrance : Bulky substituents on the piperazine nitrogen reduce reaction rates with larger nucleophiles.
Kinetic studies show pseudo-first-order behavior in substitution reactions with primary amines (rate constants ~10 s) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Moisture sensitivity : Desiccate to avoid hydrolysis of the chloroacetyl group to acetic acid derivatives.
- Long-term stability : >95% purity retained after 5 years under inert atmosphere .
Advanced: How can discrepancies in reported biological activity be resolved?
Answer:
Contradictions (e.g., cytotoxic vs. non-cytotoxic results) may arise from:
- Purity variations : Impurities >5% (e.g., unreacted piperazine) can skew bioassays. Validate via HPLC .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using controls like 1-(4-fluorobenzyl)piperazine .
Basic: What are the key applications in pharmacological research?
Answer:
- Receptor modulation : Acts as a precursor for dopamine D2/D3 and serotonin 5-HT1A receptor ligands .
- Enzyme inhibition : Carbonic anhydrase inhibition (IC ~15 µM) due to fluorophenyl interactions .
- SAR studies : Modifying substituents to enhance blood-brain barrier permeability .
Advanced: What computational methods aid in predicting its pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina to map interactions with targets (e.g., hCA II; binding energy −8.2 kcal/mol) .
- ADMET prediction : SwissADME estimates moderate GI absorption (LogP = 2.1) but poor BBB penetration (TPSA = 38 Ų) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Basic: How is the compound’s purity assessed post-synthesis?
Answer:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% confirmed by area normalization .
- Melting point : Sharp range (e.g., 81–82°C) indicates crystallinity and minimal impurities .
Advanced: What strategies address low solubility in aqueous assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification of the chloroacetyl moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
